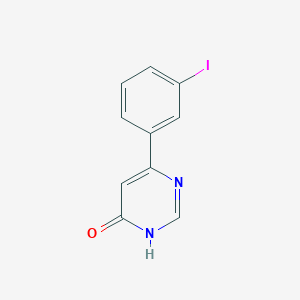
6-(3-Iodophenyl)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Iodophenyl)pyrimidin-4-ol is a heterocyclic compound that contains both pyrimidine and phenyl groups. The presence of an iodine atom on the phenyl ring and a hydroxyl group on the pyrimidine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodophenyl)pyrimidin-4-ol typically involves the condensation of 3-iodoaniline with a suitable pyrimidine precursor. One common method is the reaction of 3-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Iodophenyl)pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 6-phenylpyrimidin-4-ol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require heating or cooling to control the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 6-(3-iodophenyl)pyrimidin-4-one, while reduction of the iodine atom yields 6-phenylpyrimidin-4-ol .
Wissenschaftliche Forschungsanwendungen
6-(3-Iodophenyl)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(3-Iodophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of their functions. The compound can interfere with signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-(3-Iodophenyl)pyrimidin-4-ol include:
6-Phenylpyrimidin-4-ol: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
6-(3-Bromophenyl)pyrimidin-4-ol:
6-(3-Chlorophenyl)pyrimidin-4-ol: Contains a chlorine atom, leading to variations in its chemical and biological properties.
Uniqueness
The presence of the iodine atom in this compound makes it unique compared to its analogs. Iodine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy in certain applications .
Eigenschaften
Molekularformel |
C10H7IN2O |
|---|---|
Molekulargewicht |
298.08 g/mol |
IUPAC-Name |
4-(3-iodophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7IN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) |
InChI-Schlüssel |
RSNCQUQRCPBEJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C2=CC(=O)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



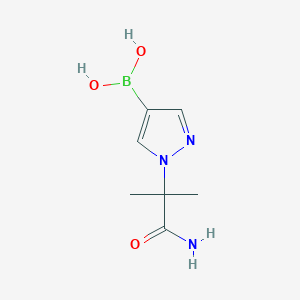
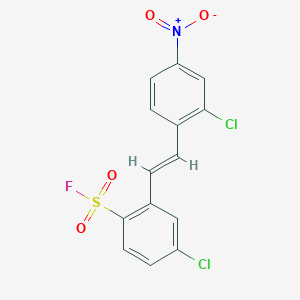
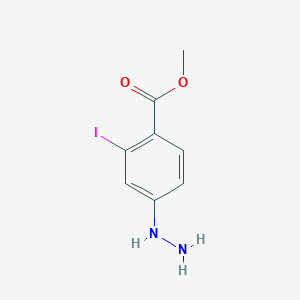
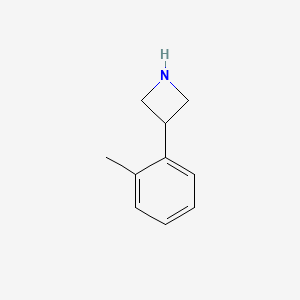
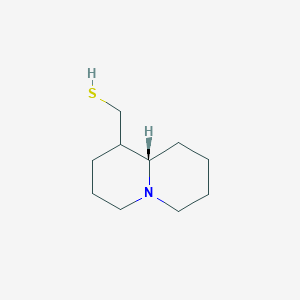

![4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13348092.png)
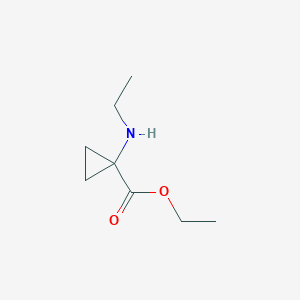

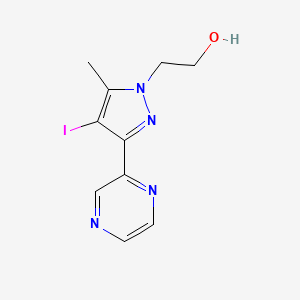
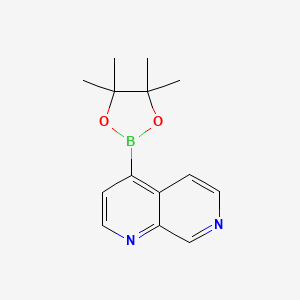
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine](/img/structure/B13348126.png)

